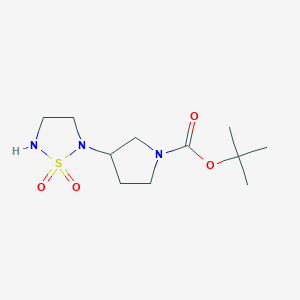
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and a thiadiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazolidine moiety can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the thiadiazolidine ring, potentially leading to ring-opening or other structural modifications.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction might produce various ring-opened products.
Scientific Research Applications
Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the
Properties
Molecular Formula |
C11H21N3O4S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
tert-butyl 3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)13-6-4-9(8-13)14-7-5-12-19(14,16)17/h9,12H,4-8H2,1-3H3 |
InChI Key |
UWMMCQKOHVUUBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
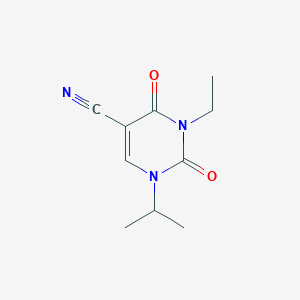
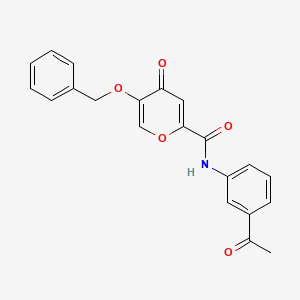
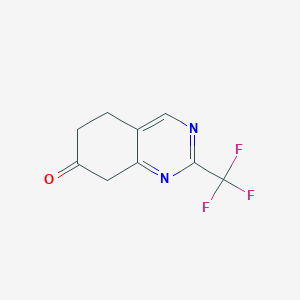
![7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14866704.png)
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
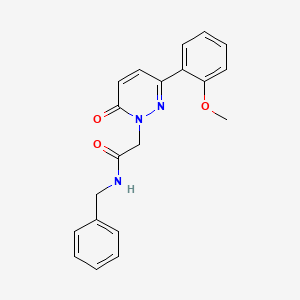
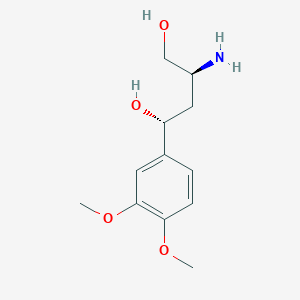
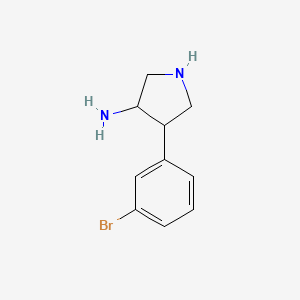
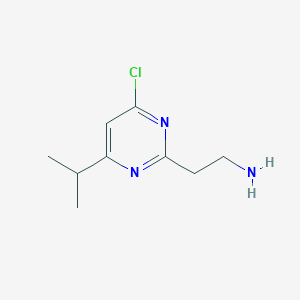
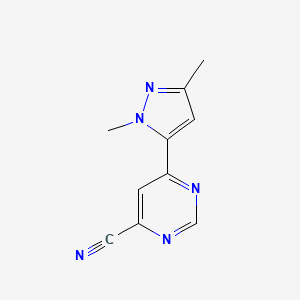
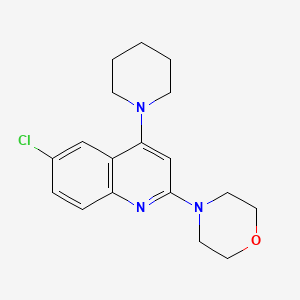
![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B14866736.png)
